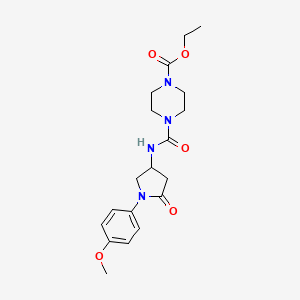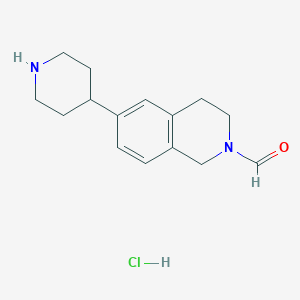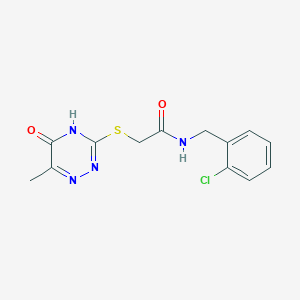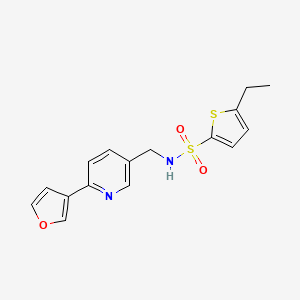
Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate is a synthetic compound that has garnered interest in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a piperazine ring, which is commonly found in numerous pharmacologically active compounds, making it a focal point for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate typically involves multi-step organic reactions. Here is a generalized synthetic route:
Formation of 4-Methoxyphenyl Intermediate:
Starting with 4-methoxyaniline, undergoes acylation to form 4-methoxyacetanilide.
Followed by a reduction reaction to produce 4-methoxyaniline.
Synthesis of Pyrrolidin-3-one Derivative:
Reacting 4-methoxyaniline with succinic anhydride to form a pyrrolidine-2,5-dione derivative.
Cyclization under controlled conditions results in the formation of the pyrrolidin-3-one core.
Formation of Piperazine-1-carboxylate:
The key intermediate from the previous step reacts with ethyl chloroformate and piperazine to form the final compound.
Industrial Production Methods: Industrial synthesis might involve similar routes but on a larger scale, incorporating more efficient catalytic methods and optimized reaction conditions for higher yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, yielding various oxidized derivatives.
Reduction: Reduction primarily targets the carbonyl groups present in the pyrrolidinone ring.
Substitution: The methoxy group can be substituted via nucleophilic aromatic substitution, and the ester group is susceptible to hydrolysis and transesterification.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO4 or CrO3 are common.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution: Nucleophiles like thiols or amines under basic or acidic conditions.
Major Products: The products vary based on the reaction type, such as phenols from oxidation, amines from reductions, and a variety of esters or acids from substitution reactions.
科学研究应用
Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate has notable applications in:
Chemistry:
Used as a building block in the synthesis of more complex organic molecules.
Biology:
Its structural features are investigated for potential pharmacological activity, such as enzyme inhibition or receptor binding.
Medicine:
Potential use in drug design, particularly for compounds targeting central nervous system disorders.
Industry:
Its chemical stability and reactivity make it a candidate for materials science, particularly in the development of polymers and advanced materials.
作用机制
The specific mechanism by which Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate exerts its effects is highly dependent on its application context.
Molecular Targets and Pathways:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Receptor Interaction: It can modulate neurotransmitter receptors, impacting signaling pathways in neural systems.
相似化合物的比较
Ethyl 4-(piperazin-1-yl)benzoate: Shares the piperazine and ester functionalities.
N-((1-(4-methoxyphenyl)-3-oxo-5-phenylpyrrolidin-3-yl)carbamoyl)piperazine: Similar core structure with variations in substituents.
4-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester: A simpler analog with a focus on pyrrole chemistry.
Unique Features:
The presence of both a piperazine and a pyrrolidinone ring, along with an ester group, provides a distinctive chemical scaffold for diverse applications.
The methoxyphenyl group introduces specific electronic and steric effects that distinguish it from other analogs, influencing its reactivity and binding affinity in biological systems.
This compound exemplifies the intricate interplay between structure and function, making it an intriguing subject for ongoing research and application development.
属性
IUPAC Name |
ethyl 4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5/c1-3-28-19(26)22-10-8-21(9-11-22)18(25)20-14-12-17(24)23(13-14)15-4-6-16(27-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIHJFARLRHRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B2550648.png)

![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2550654.png)
![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2550655.png)
![N-(4-((4-oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)phenyl)acetamide](/img/structure/B2550657.png)


![N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide](/img/structure/B2550660.png)
![7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2550661.png)
![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide](/img/structure/B2550662.png)
![5-(5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine](/img/structure/B2550665.png)

![Ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2550668.png)
![5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2550670.png)
